Eicosapentaenoic acid,ethyl ester

Catalog No.
S2753151
CAS No.
73310-10-8; 86227-47-6
M.F
C22H34O2
M. Wt
330.512
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eicosapentaenoic acid,ethyl ester

CAS Number

73310-10-8; 86227-47-6

Product Name

Eicosapentaenoic acid,ethyl ester

IUPAC Name

ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

Molecular Formula

C22H34O2

Molecular Weight

330.512

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+

InChI Key

DTEMJWLYSQBXEL-MBFZXKRTSA-N

SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC

Solubility

not available

Eicosapentaenoic acid, ethyl ester, commonly known as icosapent ethyl, is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid. This compound is primarily used in the medical field to manage dyslipidemia and hypertriglyceridemia, particularly in patients with elevated triglyceride levels. Icosapent ethyl is marketed under the brand name Vascepa and is indicated for use as an adjunct to diet and maximally tolerated statin therapy to reduce triglyceride levels and the risk of cardiovascular events in adults with specific risk factors .

The chemical formula for eicosapentaenoic acid, ethyl ester is C22H34O2C_{22}H_{34}O_{2}, with a molar mass of approximately 330.512 g/mol. It exists as a highly purified omega-3 fatty acid that can significantly lower serum triglyceride concentrations .

Icosapent ethyl undergoes metabolic conversion in the body where it is de-esterified to release eicosapentaenoic acid. The primary reactions involve:

  • Beta-Oxidation: This process converts fatty acids into acetyl-CoA units, which can then enter the Krebs cycle for energy production.
  • Inhibition of Diglyceride Acyltransferase: This enzyme plays a crucial role in triglyceride biosynthesis in the liver, and its inhibition leads to reduced triglyceride production.
  • Enhanced Lipoprotein Lipase Activity: Increased activity of this enzyme promotes the clearance of triglycerides from circulating very low-density lipoprotein particles .

The biological activity of eicosapentaenoic acid, ethyl ester is primarily associated with its effects on lipid metabolism. It has been shown to:

  • Reduce hepatic very low-density lipoprotein triglyceride synthesis and secretion.
  • Increase the clearance of triglycerides from the bloodstream.
  • Potentially reduce inflammation and improve endothelial function, contributing to cardiovascular health .

Clinical studies have demonstrated that eicosapentaenoic acid can lower triglyceride levels significantly in patients with severe hypertriglyceridemia, providing a therapeutic benefit in managing cardiovascular risk factors .

Eicosapentaenoic acid, ethyl ester is synthesized through several methods:

  • Esterification: The primary method involves reacting eicosapentaenoic acid with ethanol in the presence of an acid catalyst. This reaction forms eicosapentaenoic acid, ethyl ester by replacing the carboxylic acid group with an ethyl group.
  • Extraction from Marine Sources: Eicosapentaenoic acid can also be extracted from fish oils or algae, followed by purification and subsequent esterification to form the ethyl ester .

Icosapent ethyl has several clinical applications:

  • Management of Hypertriglyceridemia: It is used as an adjunct therapy for patients with triglyceride levels greater than 500 mg/dL.
  • Cardiovascular Risk Reduction: The compound is indicated for reducing the risk of myocardial infarction, stroke, and other cardiovascular events in patients with established cardiovascular disease or multiple risk factors .
  • Potential Anti-inflammatory Effects: Research suggests that omega-3 fatty acids may have anti-inflammatory properties that could benefit various inflammatory conditions .

Interaction studies involving eicosapentaenoic acid, ethyl ester have shown that it may interact with other medications, particularly those affecting lipid metabolism. Notably:

  • Statins: When used alongside statins, eicosapentaenoic acid can enhance lipid-lowering effects without significant adverse interactions.
  • Anticoagulants: Caution is advised when used with anticoagulant medications due to potential additive effects on bleeding risk .

Similar Compounds: Comparison

Several compounds are chemically similar to eicosapentaenoic acid, ethyl ester. These include:

Compound NameDescriptionUnique Features
Docosahexaenoic Acid, Ethyl EsterAnother omega-3 fatty acid derivativePrimarily involved in brain health and development
Eicosapentaenoic AcidThe parent compound without esterificationDirectly involved in anti-inflammatory processes
Omega-3 Acid Ethyl EsterGeneral term for various omega-3 estersIncludes various fatty acids like alpha-linolenic
Alpha-Linolenic AcidA plant-derived omega-3 fatty acidPrecursor to longer-chain omega-3 fatty acids

Eicosapentaenoic acid, ethyl ester is unique due to its specific formulation and clinical applications aimed at reducing triglycerides and cardiovascular risks while providing a more stable delivery form compared to its parent compound .

XLogP3

8.1

Dates

Modify: 2023-07-22

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